
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone is a metabolically stable analog of prostaglandin F2α. This compound is known for its high affinity for the FP receptor on ovine luteal cells, binding with much greater affinity (440%) than prostaglandin F2α . It is used primarily in scientific research due to its stability and effectiveness in binding to specific receptors.
Preparation Methods
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone involves several steps. The compound is typically synthesized through a series of chemical reactions that introduce the phenoxy group at the ω-terminus of the prostaglandin F2α molecule . The reaction conditions often involve the use of solvents like ethanol, DMF, and DMSO, with the final product being purified to achieve a high level of purity .
Chemical Reactions Analysis
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy group or the prostaglandin backbone .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used to study the binding affinity and stability of prostaglandin analogs. In biology, it is used to investigate the role of prostaglandins in cellular processes and receptor interactions . In medicine, it is explored for its potential therapeutic applications, particularly in modulating luteolysis and treating conditions like glaucoma . Industrially, it is used in the production of prostaglandin analogs and related compounds .
Mechanism of Action
The mechanism of action of 16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone involves its binding to the FP receptor on ovine luteal cells. This binding leads to the activation of specific signaling pathways that result in the desired biological effects, such as luteolysis and smooth muscle contraction . The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone is unique due to its high binding affinity and metabolic stability. Similar compounds include other prostaglandin F2α analogs, such as 16-phenoxy tetranor prostaglandin F2α methyl ester and other lipophilic analogs . These compounds share similar structures but differ in their specific functional groups and binding affinities .
Properties
CAS No. |
62411-17-0 |
|---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2Z,4R,10Z,13R)-14,16-dihydroxy-4-(phenoxymethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C22H28O5/c23-20-14-21(24)19-13-12-17(15-26-16-8-4-3-5-9-16)27-22(25)11-7-2-1-6-10-18(19)20/h1,3-6,8-9,12-13,17-21,23-24H,2,7,10-11,14-15H2/b6-1-,13-12-/t17-,18-,19?,20?,21?/m1/s1 |
InChI Key |
ZWESPJLQSOQNEF-BSLUQMTMSA-N |
Isomeric SMILES |
C1C/C=C\C[C@H]2C(CC(C2/C=C\[C@@H](OC(=O)C1)COC3=CC=CC=C3)O)O |
Canonical SMILES |
C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)COC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



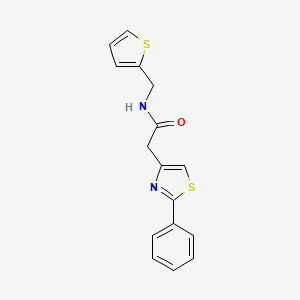
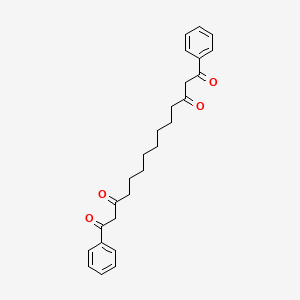
![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

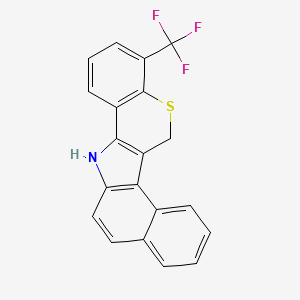
![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)


![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

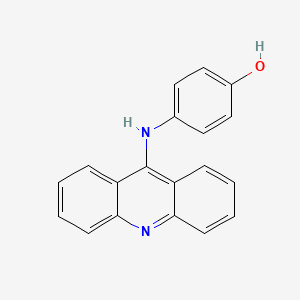
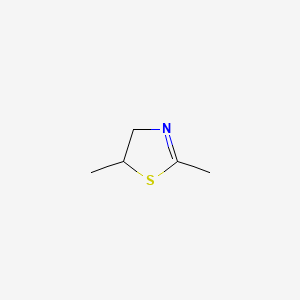
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
